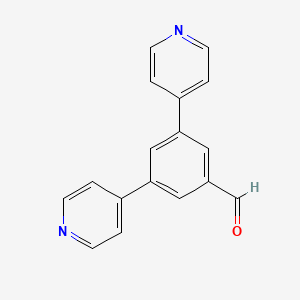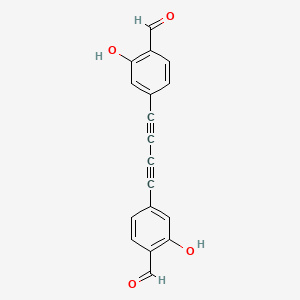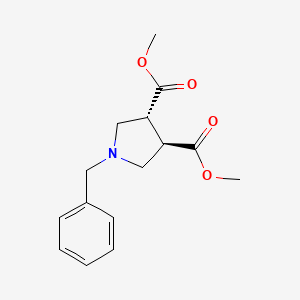
trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate: is a chemical compound with the molecular formula C14H17NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two ester groups at the 3 and 4 positions of the pyrrolidine ring. The compound also contains a benzyl group attached to the nitrogen atom of the pyrrolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, benzyl bromide, and dimethyl malonate.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving the starting materials.
Esterification: The ester groups are introduced through esterification reactions using dimethyl malonate under acidic or basic conditions.
Benzylation: The benzyl group is introduced by reacting the intermediate compound with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups or the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
In organic synthesis, trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate is used as an intermediate for the preparation of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it useful in the development of new drugs and therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new medications targeting neurological or metabolic disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and resins .
Mécanisme D'action
The mechanism of action of trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The benzyl group and ester functionalities allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate
- Dimethyl 1-phenylpyrrolidine-3,4-dicarboxylate
- Diethyl 1-phenylpyrrolidine-3,4-dicarboxylate
Comparison
Compared to similar compounds, trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate is unique due to its specific substitution pattern. The presence of the benzyl group on the nitrogen atom and the ester groups at the 3 and 4 positions confer distinct chemical and biological properties. These features make it a valuable compound for various applications, as it can interact with different molecular targets and undergo diverse chemical reactions .
Propriétés
Formule moléculaire |
C15H19NO4 |
|---|---|
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
dimethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)12-9-16(10-13(12)15(18)20-2)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m0/s1 |
Clé InChI |
JSRVVUSBZJFOJO-STQMWFEESA-N |
SMILES isomérique |
COC(=O)[C@H]1CN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2 |
SMILES canonique |
COC(=O)C1CN(CC1C(=O)OC)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B11759482.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11759489.png)
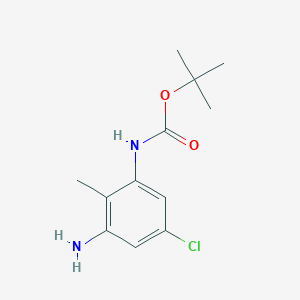
![5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B11759501.png)
![6-Chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11759504.png)

![[(3-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11759511.png)
![2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7,11-pentaene](/img/structure/B11759523.png)
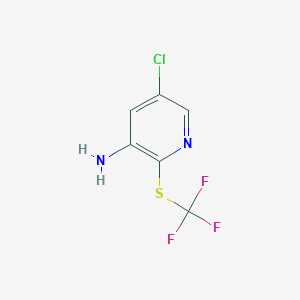
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759539.png)

